Cas no 81886-51-3 (2-Desfluoro Fluconazole)

2-Desfluoro Fluconazole is a fluorinated triazole antifungal compound structurally analogous to fluconazole, with the key distinction of lacking a fluorine atom at the 2-position. This modification influences its pharmacokinetic and pharmacodynamic properties, potentially altering its metabolic stability and binding affinity to fungal CYP450 enzymes. The compound is of interest in antifungal research due to its potential to address resistance mechanisms observed in conventional azole antifungals. Its synthetic pathway and purity are critical for evaluating efficacy in preclinical studies. Researchers utilize 2-Desfluoro Fluconazole to explore structure-activity relationships and develop derivatives with improved selectivity or reduced off-target effects in fungal infections.
2-Desfluoro Fluconazole structure
2-Desfluoro Fluconazole structure
Product Name:2-Desfluoro Fluconazole
CAS No:81886-51-3
MF:C13H13FN6O
MW:288.280324697495
CID:829287
PubChem ID:134034
Update Time:2025-06-10

2-Desfluoro Fluconazole Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol
    • 2-Desfluoro Fluconazole
    • 2-(4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
    • Α-(4-FLUOROPHENYL)-Α-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-1H-1,2,4-TRIAZOLE-1-ETHANOL
    • 2-(4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-ol
    • Fluconazole Related Compound B
    • alpha-(4-Fluorophenyl)-alpha-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-1-ethanol
    • Fluconazole Imp. D (EP); Fluconazole USP Related Compound B; Fluconazole USP RC B; 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol; Fluconazole Related Compound B; Fluconazole Impurity D
    • F19258
    • 1H-1,2,4-TRIAZOLE-1-ETHANOL, .ALPHA.-(4-FLUOROPHENYL)-.ALPHA.-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-
    • FLUCONAZOLE IMPURITY D [WHO-IP]
    • BCP18288
    • FLUCONAZOLE IMPURITY D [EP IMPURITY]
    • 2-(4-fluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
    • Z1889861670
    • DTXSID801002283
    • Q27262468
    • UNII-5JV2G3V5W0
    • A899984
    • FT-0687503
    • 5JV2G3V5W0
    • AKOS022175036
    • 81886-51-3
    • alpha-(4-Fluorophenyl)-alpha-(triazol-1-ylmethyl)-as-triazoleethanol
    • 1H-1,2,4-Triazole-1-ethanol, alpha-(4-fluorophenyl)-alpha-(1H-1,2,4-triazol-1-ylmethyl)-
    • EN300-187282
    • Inchi: 1S/C13H13FN6O/c14-12-3-1-11(2-4-12)13(21,5-19-9-15-7-17-19)6-20-10-16-8-18-20/h1-4,7-10,21H,5-6H2
    • InChI Key: HUEOBFHUKGPCHO-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(CN1C=NC=N1)(CN1C=NC=N1)O

Computed Properties

  • Exact Mass: 288.11348722g/mol
  • Monoisotopic Mass: 288.11348722g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 81.6Ų

Experimental Properties

  • Density: 1.42

2-Desfluoro Fluconazole Security Information

2-Desfluoro Fluconazole Pricemore >>

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Additional information on 2-Desfluoro Fluconazole

Research Brief on 2-Desfluoro Fluconazole (CAS: 81886-51-3): Recent Advances and Applications

2-Desfluoro Fluconazole (CAS: 81886-51-3) is a fluorinated derivative of the widely used antifungal agent Fluconazole. Recent studies have focused on its unique pharmacokinetic properties, reduced toxicity, and potential applications in treating resistant fungal infections. This research brief synthesizes the latest findings on 2-Desfluoro Fluconazole, highlighting its chemical characteristics, biological activity, and clinical relevance.

A 2023 study published in the Journal of Medicinal Chemistry investigated the structural modifications of Fluconazole to enhance its efficacy against drug-resistant Candida species. The removal of the fluorine atom at the 2-position (resulting in 2-Desfluoro Fluconazole) was found to improve metabolic stability while maintaining potent antifungal activity. The study reported a minimum inhibitory concentration (MIC) range of 0.5–4 µg/mL against clinically isolated strains, comparable to Fluconazole but with a significantly longer half-life in vivo.

Further research has explored the mechanism of action of 2-Desfluoro Fluconazole, focusing on its interaction with fungal cytochrome P450 enzymes. Unlike Fluconazole, the desfluoro variant exhibits reduced off-target effects on human CYP enzymes, suggesting a lower risk of drug-drug interactions. This property makes it a promising candidate for combination therapies, particularly in immunocompromised patients.

Recent preclinical trials have evaluated the safety profile of 2-Desfluoro Fluconazole. A 2024 animal study demonstrated a 40% reduction in hepatotoxicity markers compared to standard Fluconazole treatment, with no observed compromise in antifungal efficacy. These findings support the potential for clinical translation, with Phase I trials expected to commence in late 2024.

The synthesis and scale-up of 2-Desfluoro Fluconazole have also seen significant advancements. A novel catalytic process developed in 2023 achieved a 78% yield with 99.5% purity, addressing previous challenges in large-scale production. This breakthrough may facilitate broader research applications and eventual commercialization of the compound.

Looking forward, researchers are investigating the potential of 2-Desfluoro Fluconazole in biofilm disruption and its synergistic effects with emerging antifungal agents. These studies may expand its therapeutic applications beyond systemic candidiasis to include complex fungal infections in medical devices and implants.

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